Cas no 1448069-24-6 (2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole)

2-{4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via a carbonyl bridge, with a 5-chloropyridin-2-yloxy substituent. This structure confers potential utility in medicinal chemistry and agrochemical research due to its combined aromatic and aliphatic functionalities. The presence of the chloropyridine group may enhance binding affinity in target interactions, while the benzothiazole scaffold offers stability and synthetic versatility. The compound’s modular design allows for further derivatization, making it a valuable intermediate in the development of biologically active molecules. Its physicochemical properties suggest suitability for applications requiring selective reactivity or pharmacokinetic optimization.
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole structure
1448069-24-6 structure
Product name:2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
CAS No:1448069-24-6
MF:C18H16ClN3O2S
Molecular Weight:373.856541633606
CID:5403999

2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 1,3-benzothiazol-2-yl-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
    • 2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
    • インチ: 1S/C18H16ClN3O2S/c19-12-5-6-16(20-11-12)24-13-7-9-22(10-8-13)18(23)17-21-14-3-1-2-4-15(14)25-17/h1-6,11,13H,7-10H2
    • InChIKey: OYDQAEBAFYMUGY-UHFFFAOYSA-N
    • SMILES: C(C1=NC2=CC=CC=C2S1)(N1CCC(OC2=NC=C(Cl)C=C2)CC1)=O

2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6359-1425-5mg
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
5mg
$69.0 2023-09-09
Life Chemicals
F6359-1425-10μmol
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6359-1425-20mg
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
20mg
$99.0 2023-09-09
Life Chemicals
F6359-1425-40mg
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
40mg
$140.0 2023-09-09
Life Chemicals
F6359-1425-10mg
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
10mg
$79.0 2023-09-09
Life Chemicals
F6359-1425-5μmol
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
5μmol
$63.0 2023-09-09
Life Chemicals
F6359-1425-4mg
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
4mg
$66.0 2023-09-09
Life Chemicals
F6359-1425-75mg
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
75mg
$208.0 2023-09-09
Life Chemicals
F6359-1425-1mg
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
1mg
$54.0 2023-09-09
Life Chemicals
F6359-1425-25mg
2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
1448069-24-6
25mg
$109.0 2023-09-09

2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole 関連文献

2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazoleに関する追加情報

Introduction to 2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole (CAS No. 1448069-24-6) and Its Emerging Applications in Chemical Biology

2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole, identified by the CAS number 1448069-24-6, is a structurally sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the benzothiazole family, a scaffold widely recognized for its biological activity and versatility in drug design. The presence of a piperidine moiety linked to a chloropyridine group via an oxygen atom introduces additional complexity, making it a promising candidate for further exploration in medicinal chemistry.

The benzothiazole core is a well-documented pharmacophore found in numerous therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole enhances its potential by introducing interactions with biological targets that are not achievable with simpler analogs. The chloropyridine group, in particular, is known to modulate receptor binding affinity and metabolic stability, which are critical factors in drug development.

In recent years, the integration of computational chemistry and high-throughput screening has accelerated the discovery of novel bioactive compounds. 2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has been computationally analyzed to predict its binding affinity to various protein targets. Preliminary studies suggest that this compound may interact with enzymes involved in signal transduction and cell proliferation, making it a potential lead for the development of targeted therapies.

One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications that can fine-tune its biological activity. For instance, the piperidine ring can be functionalized to enhance solubility or improve oral bioavailability, while the chloropyridine moiety can be further derivatized to target specific pathological pathways. Such adaptability is highly valued in modern drug discovery pipelines.

Recent experimental studies have begun to elucidate the mechanism of action of 2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole. Initial findings indicate that it may inhibit the activity of kinases and other enzymes implicated in cancer progression. The benzothiazole ring is believed to engage with hydrophobic pockets of these enzymes, while the piperidine and chloropyridine substituents contribute to hydrogen bonding networks that stabilize the binding interaction. These insights are guiding further optimization efforts aimed at improving potency and selectivity.

The compound's potential extends beyond oncology; it has also shown promise in preclinical models of inflammation and neurodegenerative diseases. The benzothiazole scaffold is known to modulate inflammatory cytokine release, while the oxygenated piperidine group may interact with neurotransmitter receptors. These dual capabilities make 2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole a multifaceted therapeutic agent with broad applicability.

From a synthetic chemistry perspective, 1448069-24-6 presents an intriguing challenge due to its complex architecture. Advances in transition-metal-catalyzed cross-coupling reactions have enabled more efficient routes to constructing such heterocycles. Recent publications highlight novel methodologies for introducing the chloropyridine and piperidine moieties while maintaining high regioselectivity. These innovations are streamlining access to analogs for structure-activity relationship (SAR) studies.

The pharmacokinetic profile of 2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is another area of active investigation. In vitro metabolism studies suggest that it undergoes biotransformation pathways similar to other benzothiazole derivatives but with distinct kinetics due to the piperidine substitution. Understanding these processes is essential for predicting drug efficacy and minimizing off-target effects.

Future directions for research on this compound include exploring its role as a scaffold for covalent inhibitors—a strategy gaining traction in oncology drug development. The reactivity of certain functional groups within 1448069-24-6 could be exploited to form irreversible bonds with key enzymes or proteins involved in disease pathways. Such covalent interactions often result in higher target engagement and improved therapeutic outcomes.

The integration of machine learning models into drug discovery has also shown promise for accelerating the development pipeline of compounds like 2-{4-[(5-chloropyridin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole. Predictive models can identify optimal modifications based on large datasets of biological activity and synthetic feasibility. This approach has already been used to guide modifications that enhance potency while reducing toxicity.

In conclusion,1448069–24–6 represents a structurally intriguing compound with significant potential in chemical biology and drug development. Its unique combination of pharmacophoric elements—namely the benzothiazole core linked via an oxygenated piperidine group to a chloropyridine moiety—makes it a versatile platform for exploring new therapeutic strategies across multiple disease areas including cancer and neurodegenerative disorders. Ongoing research continues to uncover novel applications and synthetic approaches that will further solidify its importance as a lead compound.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd